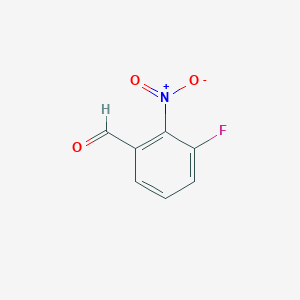

3-Fluoro-2-nitrobenzaldehyde

Descripción

Significance of Fluorinated Aromatic Aldehydes in Synthetic Methodologies

The incorporation of fluorine into organic molecules has become a pivotal strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. Fluorinated aromatic aldehydes, in particular, are highly valued building blocks. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological properties of a molecule. These properties include metabolic stability, binding affinity to biological targets, and lipophilicity. Consequently, the development of synthetic methods utilizing fluorinated aromatic aldehydes is an active area of research.

Overview of Electron-Withdrawing Group Influence on Aromatic Reactivity

Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), decrease the electron density of the aromatic ring through inductive and resonance effects. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Conversely, the reduced electron density enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. The aldehyde group, also an EWG, further contributes to this effect. The interplay of these groups on the aromatic ring is a key determinant of the molecule's reactivity profile.

Positional Isomerism in Fluoronitrobenzaldehydes: A Comparative Perspective

The relative positions of the fluoro, nitro, and aldehyde groups on the benzene (B151609) ring give rise to several positional isomers, each with distinct properties and reactivity. The electronic interplay between these substituents is highly dependent on their ortho, meta, or para relationships. For instance, in nucleophilic aromatic substitution reactions, the rate of substitution is significantly faster when the electron-withdrawing nitro group is positioned ortho or para to the fluorine (the leaving group), as the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group through resonance. masterorganicchemistry.com When the nitro group is meta to the fluorine, this resonance stabilization is not possible, leading to a much slower reaction rate. masterorganicchemistry.com This highlights the critical importance of positional isomerism in dictating the chemical utility of fluoronitrobenzaldehydes.

The following table provides a comparison of the physical properties of several fluoronitrobenzaldehyde isomers:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Fluoro-2-nitrobenzaldehyde | 872366-63-7 | C₇H₄FNO₃ | 169.11 | Not widely reported |

| 2-Fluoro-3-nitrobenzaldehyde | 96516-29-9 | C₇H₄FNO₃ | 169.11 | 59-61 |

| 2-Fluoro-5-nitrobenzaldehyde | 27996-87-8 | C₇H₄FNO₃ | 169.11 | 55-58 |

| 4-Fluoro-2-nitrobenzaldehyde | 157701-72-9 | C₇H₄FNO₃ | 169.11 | 48-50 |

| 4-Fluoro-3-nitrobenzaldehyde | 42564-51-2 | C₇H₄FNO₃ | 169.11 | 45-47 |

| 5-Fluoro-2-nitrobenzaldehyde (B184836) | 395-81-3 | C₇H₄FNO₃ | 169.11 | 34-37 |

This table is populated with data from various chemical suppliers and may not represent a comprehensive set of all known isomers.

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXDOIOYJGQGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625819 | |

| Record name | 3-Fluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872366-63-7 | |

| Record name | 3-Fluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Nitrobenzaldehyde

Strategies for Selective Introduction of Fluoro and Nitro Groups on a Benzaldehyde (B42025) Scaffold

The synthesis of 3-Fluoro-2-nitrobenzaldehyde presents a distinct challenge due to the need for precise regiochemical control in the introduction of three different functional groups onto an aromatic ring. Several strategic approaches have been developed to achieve this, each with its own set of advantages and limitations.

Halogen-Fluorine Exchange Reactions in Aromatic Systems

A prominent method for introducing fluorine into aromatic systems is through nucleophilic aromatic substitution, specifically via a Halogen-Fluorine Exchange (Halex) reaction. wikipedia.org This process typically involves the displacement of a chlorine atom by a fluoride (B91410) ion, often from an alkali metal fluoride like potassium fluoride (KF). wikipedia.orggoogle.com The reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, which stabilizes the intermediate Meisenheimer complex. wikipedia.org

For the synthesis of this compound, a logical precursor would be 3-Chloro-2-nitrobenzaldehyde. The Halex reaction would be conducted in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane, at elevated temperatures, generally between 150-250 °C. wikipedia.org The use of anhydrous potassium fluoride is crucial for the reaction's success. google.com While specific examples for the 3-fluoro isomer are not abundant in general literature, patents describe similar transformations for other isomers, providing a clear procedural basis. For instance, the synthesis of 5-fluoro-2-nitrobenzaldehyde (B184836) from 5-chloro-2-nitrobenzaldehyde (B146351) is achieved by heating with potassium fluoride in dimethylacetamide. google.com

Recent advancements have focused on improving the efficiency of the Halex process. One such improvement is the use of microwave-assisted heating, which can significantly reduce reaction times and potentially improve yields. google.com

Table 1: Representative Conditions for Halex Reactions on Nitrobenzaldehydes

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Chloro-5-nitrobenzaldehyde | Potassium Fluoride (KF) | Dimethylformamide (DMF) | 160 | 0.5 | 2-Fluoro-5-nitrobenzaldehyde | 91 |

| 5-Chloro-2-nitrobenzaldehyde | Potassium Fluoride (KF) | Dimethylacetamide (DMAc) | 150 | 3 | 5-Fluoro-2-nitrobenzaldehyde | 60.7 |

| 4-Chloro-3-nitrobenzaldehyde | Potassium Fluoride (KF) | Sulfolane | 180 | 1 | 4-Fluoro-3-nitrobenzaldehyde | 92.5 |

This data is based on analogous reactions described in the literature. google.com

Directed Nitration and Formylation Approaches

An alternative strategy involves introducing the functional groups in a different order, relying on the directing effects of the substituents already present on the benzene (B151609) ring.

Directed Nitration: This approach would start with a fluorobenzaldehyde precursor. The synthesis of this compound via this route would logically begin with 3-fluorobenzaldehyde (B1666160). The formyl group (-CHO) is a deactivating, meta-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. In 3-fluorobenzaldehyde, the fluorine directs incoming electrophiles to the 2-, 4-, and 6-positions, while the aldehyde group directs to the 5-position. The powerful ortho-directing effect of fluorine, combined with activation for nucleophilic attack at the position ortho to the nitro group, makes the 2-position a plausible site for nitration. The challenge lies in controlling the regioselectivity to favor the 2-nitro isomer over other potential products (e.g., 3-fluoro-4-nitrobenzaldehyde (B63256) or 3-fluoro-6-nitrobenzaldehyde).

Directed Formylation: This method would involve introducing the aldehyde group onto a pre-existing fluoronitrobenzene scaffold, such as 1-fluoro-2-nitrobenzene. Various formylation methods could be employed, including the Vilsmeier-Haack reaction or Rieche formylation. The success of this approach hinges on the directing effects of the fluoro and nitro groups. The nitro group is strongly meta-directing, while the fluoro group is ortho-, para-directing. In 1-fluoro-2-nitrobenzene, these directing effects are synergistic, favoring substitution at the 4- and 6-positions. Therefore, achieving formylation at the 3-position would be challenging and likely result in low yields without specialized directing groups or catalysts.

Oxidative Transformations of Substituted Benzylic Precursors

A versatile and common strategy for the synthesis of aromatic aldehydes involves the oxidation of a precursor with the aromatic core already assembled. For this compound, a suitable precursor would be 3-fluoro-2-nitrotoluene (B1357575) or 3-fluoro-2-nitrobenzyl alcohol.

The synthesis of the 3-fluoro-2-nitrotoluene precursor itself can be accomplished through a multi-step sequence, for example, starting from o-methylphenol, followed by nitration, chlorination, and a subsequent Halex reaction to introduce the fluorine atom. wipo.int Once 3-fluoro-2-nitrotoluene is obtained, it can be oxidized to the corresponding aldehyde. A variety of oxidizing agents can be used for this transformation, with the choice of reagent being critical to prevent over-oxidation to the carboxylic acid (3-fluoro-2-nitrobenzoic acid).

Table 2: Potential Oxidation Strategies for Benzylic Precursors

| Precursor | Oxidizing Agent/Method | Key Features |

| 3-Fluoro-2-nitrotoluene | Manganese Dioxide (MnO₂) | Mild, selective for benzylic C-H bonds. |

| 3-Fluoro-2-nitrotoluene | Ceric Ammonium Nitrate (CAN) | Can be effective but may require careful control. |

| 3-Fluoro-2-nitrobenzyl alcohol | Pyridinium Chlorochromate (PCC) | Standard reagent for alcohol to aldehyde oxidation. |

| 3-Fluoro-2-nitrobenzyl alcohol | Swern or Dess-Martin Oxidation | Mild conditions, high yields, but generates stoichiometric waste. |

The oxidation of 2-fluoro-3-nitrotoluene (B1317587) to 2-fluoro-3-nitrobenzoic acid using sodium dichromate has been reported, indicating the feasibility of oxidizing the methyl group in this substituted system. chemicalbook.com Careful selection of milder, aldehyde-selective reagents is paramount for a successful synthesis of this compound using this approach.

Development of Green Chemistry Principles in this compound Synthesis

In line with modern synthetic practices, the application of green chemistry principles to the synthesis of this compound is of increasing importance. sigmaaldrich.comresearchgate.net The goal is to develop processes that are more environmentally benign, safer, and more efficient. mun.carjpn.org This involves focusing on catalysis, solvent choice, and maximizing the economy of atoms. jocpr.comnih.gov

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The development of catalytic systems can significantly improve the sustainability of synthetic routes.

Catalytic Halex Reactions: While traditionally stoichiometric, Halex reactions can be enhanced through catalysis. Phase-transfer catalysts (PTCs) can be employed to improve the solubility and reactivity of the fluoride salt in the organic solvent, potentially allowing for lower reaction temperatures and shorter reaction times.

Catalytic Oxidation: The oxidation of 3-fluoro-2-nitrotoluene or its corresponding alcohol can be made greener by replacing stoichiometric oxidants (like PCC or chromium reagents) with catalytic systems. Aerobic oxidation, using molecular oxygen or air as the terminal oxidant in the presence of a metal catalyst (e.g., based on palladium, copper, or ruthenium), represents a highly attractive green alternative. These methods produce water as the primary byproduct, significantly reducing waste.

Catalytic Nitration/Formylation: While challenging, the development of selective catalytic nitration or formylation reactions would be a major step forward. For example, using solid acid catalysts for nitration could reduce the use of corrosive mixed acids (HNO₃/H₂SO₄) and simplify product work-up.

Solvent-Minimization and Atom-Economical Approaches

Minimizing waste is a core tenet of green chemistry, addressed through solvent choice and designing atom-economical reactions. nih.gov

Solvent Selection: The solvents typically used in Halex reactions, such as DMF, DMSO, and sulfolane, are effective but pose environmental and health concerns. wikipedia.org A key goal in greening this process is to replace them with more benign alternatives. While challenging due to the solubility and temperature requirements of the reaction, research into using ionic liquids or deep eutectic solvents as recyclable reaction media is an active area. nih.gov Performing reactions in greener solvents like water, where possible, is highly desirable. For example, some catalytic oxidations can be performed in aqueous media. rsc.org

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.com Synthetic routes involving substitutions or the use of protecting groups tend to have lower atom economy. sigmaaldrich.com For instance, the Halex reaction (Ar-Cl + KF → Ar-F + KCl) generates a stoichiometric amount of salt waste. Oxidation of a toluene (B28343) (Ar-CH₃) to an aldehyde (Ar-CHO) with an oxygen-based oxidant can also generate significant waste depending on the specific reagent. In contrast, addition or rearrangement reactions are inherently 100% atom-economical. rsc.org While a direct, atom-economical route to this compound is not readily apparent, evaluating existing pathways through the lens of atom economy can guide the selection of the most efficient and least wasteful process. For example, a route involving catalytic aerobic oxidation would be preferable to one using a multi-step process with stoichiometric, heavy-metal-based reagents.

Process Intensification and Scalability Studies for Industrial Applications

Process intensification refers to the development of novel apparatus and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. For the synthesis of this compound, this involves a shift from conventional large-scale batch reactors to more sophisticated and controlled systems.

One of the most promising technologies in this domain is the use of continuous flow reactors , including microreactors. umontreal.caflinders.edu.au These systems offer superior control over reaction parameters such as temperature, pressure, and reaction time due to their high surface-area-to-volume ratio. This enhanced control is particularly crucial for nitration reactions, which are often highly exothermic and can pose safety risks in large batch operations. researchgate.net Research on the nitration of similar aromatic compounds has demonstrated that microreactors can significantly improve safety and yield. researchgate.net For instance, the synthesis of nitrobenzaldehyde isomers from benzyl (B1604629) alcohol was successfully and safely conducted in a microreactor at elevated temperatures and acid concentrations, conditions that would be hazardous in a batch process. researchgate.net

The transition to continuous flow manufacturing for compounds like this compound allows for a more streamlined and efficient multi-step synthesis. umontreal.ca This approach, often termed "one-flow, multi-step synthesis," can circumvent the need for the isolation and purification of intermediates, thereby reducing waste and production time. umontreal.ca A patent for the preparation of fluoroaryl compounds highlights the use of microreactors for fluorination reactions, a key step in the synthesis of this compound. epo.org

The scalability of these advanced methodologies is a critical consideration for industrial applications. While microreactors offer excellent control, their throughput can be limited. A common strategy to overcome this is "scaling out" or "numbering up," where multiple microreactors are operated in parallel to achieve the desired production volume. epo.org This approach maintains the advantages of micro-scale control while meeting industrial demands. For larger scale production, industrial flow reactors with slightly larger channel dimensions can be employed, which still offer significant advantages over traditional batch reactors. epo.org

A key enabler for both process intensification and successful scaling is the implementation of Process Analytical Technology (PAT) . nih.govmt.comamericanpharmaceuticalreview.comresearchgate.net PAT involves the use of in-line and on-line analytical tools to monitor critical process parameters and quality attributes in real-time. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy can be integrated into continuous flow systems to provide immediate feedback on reaction progress, concentration of reactants and products, and the formation of any impurities. americanpharmaceuticalreview.com This real-time data allows for precise control over the manufacturing process, ensuring consistent product quality and enabling rapid optimization.

The table below illustrates a comparative overview of traditional batch synthesis versus a process-intensified continuous flow approach for a generic fluoronitrobenzaldehyde synthesis, based on data for related compounds.

| Parameter | Traditional Batch Synthesis | Process-Intensified Continuous Flow Synthesis |

| Reactor Type | Large stirred-tank reactor | Microreactor or Industrial Flow Reactor |

| Heat Transfer | Limited, potential for hot spots | Excellent, rapid heat dissipation |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway | Inherently safer due to small reaction volumes and superior temperature control |

| Reaction Time | Hours | Minutes to seconds |

| Product Yield | Variable, can be affected by side reactions | Often higher and more consistent |

| Scalability | Scaling up can be challenging and may alter reaction performance | "Scaling out" by numbering up reactors, more predictable performance |

| Process Control | Manual or delayed off-line analysis | Real-time monitoring and control with PAT |

This table is a conceptual comparison based on general principles of process intensification and data from related chemical syntheses.

For the synthesis of this compound, a traditional batch process might involve the reaction of a corresponding chloro-nitrobenzaldehyde with an alkali metal fluoride in a high-boiling solvent at elevated temperatures for several hours. google.com A process-intensified approach would translate this into a continuous flow system. The reactants would be continuously pumped and mixed, passing through a heated microreactor or flow reactor for a much shorter residence time. In-line analytical tools would monitor the conversion and product purity, allowing for automated adjustments to flow rates and temperature to maintain optimal conditions. This would not only increase the throughput and yield but also significantly enhance the safety and reduce the environmental footprint of the manufacturing process.

Aldehyde Group Reactivity and Derivatization

The primary site of reactivity on this compound is the aldehyde group (-CHO). Its enhanced electrophilicity makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions, forming the basis for the synthesis of a wide array of derivatives.

Condensation reactions are a cornerstone of organic synthesis, involving an initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, typically water. For this compound, these reactions are generally facile due to the highly activated carbonyl group.

The reaction of an aldehyde with a primary amine yields an imine, also known as a Schiff base, through a nucleophilic addition-elimination mechanism. This transformation is fundamental in the synthesis of ligands for metal complexes and various biologically active molecules. nih.govresearchgate.net The general reaction involves the amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration, often acid-catalyzed, leads to the formation of the carbon-nitrogen double bond (C=N) of the imine. nih.gov

Due to the strong electron-withdrawing nature of the ortho-nitro group in this compound, its carbonyl carbon is highly activated, promoting facile reaction with primary amines. While specific studies detailing this reaction with this compound are not prevalent, the reactivity of other nitrobenzaldehydes is well-documented. For instance, 2-nitrobenzaldehyde (B1664092), 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde (B150856) readily react with various amines, such as (1R,2R)-(-)-1,2-diaminocyclohexane or nitroanilines, typically by refluxing in a solvent like ethanol (B145695), to produce the corresponding Schiff bases in high yields. nih.govijtsrd.comchemsociety.org.ng

| Aldehyde Reactant | Amine Reactant | Product (Schiff Base) | Reaction Conditions | Yield (%) | Reference |

| o-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | Chiral Schiff Base Ligand | Absolute ethanol, reflux, 36 h | 76.4 | nih.gov |

| m-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | Chiral Schiff Base Ligand | Absolute ethanol, reflux, 30 h | 94.4 | nih.gov |

| p-Nitrobenzaldehyde | m-Nitroaniline | 1-nitro-4-(1-imino,4-nitrophenyl)benzene | Ethanol, NaOH (cat.), reflux, 4 h | 97.6 | ijtsrd.com |

| 3-Nitrobenzaldehyde | p-Nitroaniline | 3-Nitro-N-(3-nitrobenzylidine)aniline | Not specified | Not specified | chemsociety.org.ng |

Similar to imine formation, aldehydes react with hydrazines or hydrazides to form hydrazones, compounds characterized by the R₁R₂C=NNR₃R₄ structure. Hydrazones are a critical class of compounds in medicinal chemistry, known for a wide spectrum of biological activities. researchgate.netminarjournal.com The synthesis involves the condensation of an aldehyde with the terminal -NH₂ group of a hydrazine (B178648) derivative, typically under reflux in a protic solvent like ethanol, sometimes with an acid catalyst. minarjournal.comnih.gov

The electrophilic character of this compound suggests it would be an excellent substrate for hydrazone formation. Research on the closely related 2-nitrobenzaldehyde demonstrates its effective condensation with various substituted hydrazines and hydrazides. For example, reacting 2-nitrobenzaldehyde with compounds like 3,5-dichlorophenylhydrazine (B1297673) hydrochloride or 2-ethylphenylhydrazine hydrochloride in ethanol with acetic acid at reflux yields the corresponding hydrazone derivatives. nih.gov

| Aldehyde Reactant | Hydrazine/Hydrazide Reactant | Product (Hydrazone) | Reaction Conditions | Yield (%) | Reference |

| 2-Nitrobenzaldehyde | 3,5-Dichlorophenylhydrazine hydrochloride | (E)-1-((3,5-dichlorophenyl)amino)-N-(2-nitrobenzylidene)amine | Ethanol, Acetic Acid, Reflux (12 h) | 69 | nih.gov |

| 2-Nitrobenzaldehyde | 2-Ethylphenylhydrazine hydrochloride | (E)-1-((2-ethylphenyl)amino)-N-(2-nitrobenzylidene)amine | Ethanol, Acetic Acid, Reflux (12 h) | 45 | nih.gov |

| 2-Nitrobenzaldehyde | 3,4-Dimethylphenylhydrazine hydrochloride | (E)-1-((3,4-dimethylphenyl)amino)-N-(2-nitrobenzylidene)amine | Ethanol, Acetic Acid, Reflux (12 h) | 34 | nih.gov |

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aromatic aldehyde (lacking α-hydrogens) and a ketone to form an α,β-unsaturated ketone, a class of compounds known as chalcones. wikipedia.org Chalcones are important intermediates in the biosynthesis of flavonoids and are investigated for numerous pharmacological activities. The reaction proceeds via an aldol (B89426) addition followed by a dehydration step. jocpr.commagritek.com

The reaction of this compound in a Claisen-Schmidt condensation is expected to be influenced significantly by its electronic properties. The strong electron-withdrawing nitro group can decrease the reactivity of the benzaldehyde toward nucleophilic addition under basic conditions, sometimes leading to the formation of only the initial aldol addition product without subsequent elimination to the chalcone (B49325). jocpr.com However, quantitative yields have been reported for reactions between benzaldehydes and ketones in the absence of solvent with a base like sodium hydroxide. wikipedia.org Studies using 4-fluorobenzaldehyde (B137897) show successful condensation with acetone (B3395972) under basic conditions to yield the corresponding chalcone analog. magritek.com

| Aldehyde Reactant | Ketone Reactant | Catalyst/Solvent | Product (Chalcone/Intermediate) | Reference |

| 4-Fluorobenzaldehyde | Acetone | NaOH / Ethanol | 1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one | magritek.com |

| 4-Nitrobenzaldehyde | 4-Methoxyacetophenone | NaOH / Ethanol | 3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one (Aldol product) | jocpr.com |

| Benzaldehyde | Acetophenone | NaOH / Ethanol | (E)-1,3-diphenylprop-2-en-1-one (Chalcone) | wikipedia.org |

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile (B47326), diethyl malonate, ethyl acetoacetate). thermofisher.comorganic-chemistry.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or ammonia (B1221849), and results in a C=C bond formation, yielding highly functionalized alkenes. thermofisher.commychemblog.com

Given its highly electrophilic carbonyl carbon, this compound is anticipated to be an excellent substrate for Knoevenagel condensations. Aldehydes are generally more reactive than ketones in this transformation. thermofisher.com The reaction mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then attacks the aldehyde's carbonyl carbon. A subsequent dehydration step produces the final unsaturated product. Various aldehydes, including substituted benzaldehydes, have been shown to react efficiently with active methylene compounds like malononitrile or acetylacetone (B45752) using catalysts like piperidine or boric acid. mychemblog.comsciforum.net

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Solvent | Product | Reference |

| Benzaldehyde | Acetylacetone | Piperidine / Methanol | 3-Benzylidene-2,4-pentanedione | mychemblog.com |

| 4-Chlorobenzaldehyde | Malononitrile | Boric Acid / Ethanol | 2-(4-Chlorobenzylidene)malononitrile | sciforum.net |

| Syringaldehyde | Malonic acid | Piperidine / Pyridine | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid | mychemblog.com |

Thiazolidine derivatives, particularly thiazolidinones, are synthesized through the multicomponent condensation of an aldehyde, an amine, and a mercapto-containing compound, such as thioglycolic acid. These heterocyclic systems are of significant interest in medicinal chemistry. The reaction typically proceeds through the initial formation of a Schiff base from the aldehyde and amine, which then undergoes cyclization via nucleophilic attack by the thiol group on the imine carbon.

The enhanced reactivity of the aldehyde group in this compound would facilitate the initial imine formation, which is the rate-determining step in many such multicomponent reactions. This would likely lead to efficient formation of the corresponding 2-(3-fluoro-2-nitrophenyl)-thiazolidine derivatives under mild conditions. While specific examples utilizing this compound are not detailed in the available literature, the general applicability of this reaction to a wide range of aromatic aldehydes is well established.

Reductive Transformations of the Aldehyde Moiety

The aldehyde group of this compound is susceptible to reduction, yielding either a primary alcohol or, through reductive amination, primary and secondary amines. The key challenge in these transformations is the chemoselective reduction of the aldehyde in the presence of the easily reducible nitro group.

Reductive Amination for Primary and Secondary Amines

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine. libretexts.orgorganic-chemistry.org The process involves two steps: the initial formation of an imine or enamine intermediate from the reaction of this compound with a primary or secondary amine (or ammonia for a primary amine), followed by the in-situ reduction of this intermediate.

A key aspect of this reaction is the choice of a reducing agent that is mild enough to selectively reduce the C=N double bond of the imine intermediate without reducing the nitro group or the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed for this purpose because they are less reactive than NaBH₄ and are particularly effective at reducing protonated imines under mildly acidic conditions. libretexts.org

The reaction scope is broad, allowing for the synthesis of a wide variety of N-substituted (3-fluoro-2-nitrophenyl)methanamines. The choice of the amine reactant determines the final product, leading to primary amines when ammonia is used, and secondary amines when primary amines are the starting material. frontiersin.orgnih.gov

Table 2: Conditions for Reductive Amination

| Amine Reactant | Reducing Agent | Typical Conditions | Product Type |

|---|---|---|---|

| Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Primary Amine |

Oxidative Transformations of the Aldehyde Moiety

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis.

Oxidation to 3-Fluoro-2-nitrobenzoic Acid

The oxidation of this compound to 3-Fluoro-2-nitrobenzoic acid requires an oxidizing agent that can efficiently convert the aldehyde to a carboxylic acid without causing unwanted side reactions on the electron-deficient aromatic ring or with the nitro group. ncert.nic.in

A highly effective and common method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger, such as 2-methyl-2-butene (B146552) or sulfamic acid, in a buffered solution. This method is known for its high yields and tolerance of various functional groups. The preparation of the structurally similar 2-Fluoro-3-nitrobenzoic acid has been reported using sodium chlorite and sulfamic acid in a dioxane/water mixture at room temperature. chemicalbook.com Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can also be used, but they may lead to lower yields or side reactions under harsh conditions. ncert.nic.in

Table 3: Reagents for Oxidation to Carboxylic Acid

| Reagent | Typical Conditions | Product |

|---|---|---|

| Sodium Chlorite (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄ buffer, 2-methyl-2-butene, RT | 3-Fluoro-2-nitrobenzoic Acid |

| Potassium Permanganate (KMnO₄) | Acetone/Water, basic conditions | 3-Fluoro-2-nitrobenzoic Acid |

Nitro Group Reactivity and Reduction Chemistry

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amine.

Chemoselective Reduction to Amines (e.g., Fe/AcOH system)

The chemoselective reduction of the nitro group in this compound to yield 2-amino-3-fluorobenzaldehyde (B155958) is a critical transformation, as the product is a valuable synthetic intermediate. This requires a reducing system that selectively targets the nitro group while leaving the aldehyde function intact.

A classic and effective method for this selective reduction is the use of iron metal in the presence of an acid, such as acetic acid (AcOH) or hydrochloric acid (HCl). researchgate.netunimi.it The Fe/AcOH system is particularly useful as it is inexpensive, reliable, and generally does not affect aldehyde groups. The reaction proceeds via a series of single-electron transfers from the iron surface to the nitro group. Other reagents capable of this chemoselective transformation include tin(II) chloride (SnCl₂) in concentrated HCl and catalytic hydrogenation over specific catalysts like platinum sulfide (B99878) on carbon (PtS/C), which is poisoned to prevent aldehyde reduction. davidpublisher.com

Table 4: Reagents for Chemoselective Nitro Group Reduction

| Reagent System | Typical Conditions | Product | Selectivity |

|---|---|---|---|

| Iron / Acetic Acid (Fe/AcOH) | Ethanol/Water, heat | 2-Amino-3-fluorobenzaldehyde | High for nitro over aldehyde |

| Tin(II) Chloride (SnCl₂) / HCl | Ethanol, heat | 2-Amino-3-fluorobenzaldehyde | High for nitro over aldehyde |

Mechanistic Investigations of Nitro Reduction Pathways

The reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis. The generally accepted mechanism, originally proposed by Haber based on electrochemical studies, involves a stepwise reduction. unimi.it The nitro group (ArNO₂) is first reduced to a nitroso intermediate (ArNO), which is then further reduced to a hydroxylamine (B1172632) (ArNHOH) and finally to the corresponding aniline (B41778) (ArNH₂). unimi.itmdpi.com An alternative "condensation" pathway involves the reaction of the nitroso intermediate with the hydroxylamine to form an azoxy species, which is subsequently reduced to azo, hydrazo, and finally the aniline. unimi.it

In the context of this compound, the choice of reducing agent is crucial for achieving chemoselectivity, particularly to avoid the simultaneous reduction of the aldehyde group. While strong reducing agents may reduce both the nitro and carbonyl groups, milder conditions can selectively target the nitro moiety. nih.gov For instance, the use of iron in acetic acid (Fe/AcOH) is a classic method for the reduction of nitroarenes. nih.gov This system facilitates the reduction of the nitro group to an amine, which can then participate in subsequent in-situ reactions. nih.gov

Mechanistic studies on similar systems have highlighted the role of the reductant in controlling chemoselectivity. For example, in the reduction of 4-nitrobenzaldehyde, a highly active reductant like pinacol (B44631) borane (B79455) (HBpin) leads to the reduction of both the nitro and aldehyde functionalities. nih.gov However, switching to a less active reductant such as phenylsilane (B129415) (H₃SiPh) allows for the selective reduction of the nitro group while leaving the aldehyde intact. nih.gov These studies suggest that by carefully selecting the reducing agent, the reduction of this compound can be controlled to favor the formation of 2-amino-3-fluorobenzaldehyde.

The reduction process can be influenced by the electronic nature of the substituents on the aromatic ring. While detailed mechanistic studies specifically on this compound are not extensively documented in the provided results, the principles from related nitroaromatic compounds are applicable. The electron-withdrawing nature of both the fluorine and aldehyde groups would activate the nitro group towards reduction.

Fluoro Substituent Reactivity and Aromatic Substitution

The fluorine atom on the aromatic ring of this compound plays a significant role in its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic aromatic substitution is a key reaction for modifying aromatic rings, especially those activated by electron-withdrawing groups. masterorganicchemistry.com In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the nitro group in this compound, is crucial for stabilizing this intermediate and thus facilitating the reaction. masterorganicchemistry.com

The nitro group at the ortho position relative to the fluorine atom strongly activates the ring for nucleophilic attack. This activation allows the fluorine atom, which is typically a poor leaving group in other substitution reactions, to be displaced by a variety of nucleophiles. masterorganicchemistry.com Research on analogous compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has shown that the fluorine atom can be readily substituted by oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov For instance, reactions with alcohols in the presence of a base, or with amines in a suitable solvent, lead to the corresponding ether and amine derivatives, respectively. nih.gov

The reactivity in SNAr reactions follows the order F > Cl > Br > I for the leaving group. masterorganicchemistry.com This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The strength of the C-F bond is not the primary factor, as its cleavage occurs after the rate-determining step. masterorganicchemistry.com

The regioselectivity of nucleophilic aromatic substitution is dictated by the positions of the activating groups relative to the leaving group. In this compound, the nitro group is ortho to the fluorine atom. This ortho positioning allows for significant resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack at the fluorine-bearing carbon. The negative charge of the intermediate can be delocalized onto the nitro group, which is a key factor in promoting the reaction. masterorganicchemistry.com

Fluorine's ability to act as an effective leaving group in SNAr reactions is a direct consequence of the mechanism. masterorganicchemistry.com Its high electronegativity activates the ring for the initial nucleophilic attack, which is the slow step of the reaction. The subsequent loss of the fluoride ion to restore aromaticity is a fast process. This is in stark contrast to SN1 and SN2 reactions where the C-F bond strength makes fluoride a poor leaving group.

Intermolecular and Intramolecular Cyclization Reactions Involving this compound

The strategic placement of the aldehyde, nitro, and fluoro groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions.

The Friedländer synthesis is a powerful method for constructing quinoline (B57606) rings. wikipedia.org The classical approach involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene group (a ketone or an aldehyde with an α-methylene group). nih.govwikipedia.org A significant limitation of this method is the often-limited availability of substituted 2-aminobenzaldehydes. nih.gov

A common and effective strategy to overcome this is the in-situ reduction of the corresponding 2-nitrobenzaldehyde. nih.gov In this domino reaction sequence, this compound can be reduced, for example with Fe/AcOH, to generate 2-amino-3-fluorobenzaldehyde. This intermediate then reacts with an active methylene compound present in the reaction mixture. The reaction proceeds through an initial aldol-type condensation between the amino-aldehyde and the enolate of the active methylene compound, followed by cyclization and dehydration to form the quinoline ring. nih.govwikipedia.org

The mechanism involves two main plausible pathways. wikipedia.org One begins with an aldol addition followed by elimination to form an unsaturated carbonyl compound, which then undergoes imine formation and cyclization. The other pathway starts with the formation of a Schiff base, followed by an intramolecular aldol reaction and elimination. wikipedia.org The use of this compound in this manner would lead to the formation of 8-fluoro-substituted quinolines.

This compound can also serve as a starting material for the synthesis of indole (B1671886) derivatives. One approach involves the transformation of the aldehyde group into a two-carbon side chain, followed by reductive cyclization. For example, a reaction of 2-nitrobenzaldehydes with CF₃CCl₃ can lead to trifluoromethylated ortho-nitrostyrenes. mdpi.com These can be further reacted with an amine like pyrrolidine (B122466) to form an enamine. mdpi.com Subsequent reduction of the nitro group, often with a system like Fe/AcOH, initiates an intramolecular cyclization to afford the corresponding indole. mdpi.com

Another strategy for forming indoles from o-fluoronitrobenzenes involves an acid-catalyzed intramolecular electrophilic cyclization. nih.gov While this specific study focuses on nitro-containing indoles from o-fluoronitrobenzenes without an aldehyde group, the principle of utilizing the nitro group for cyclization is relevant. In the context of this compound, the aldehyde could be first converted to a suitable side chain that can participate in an intramolecular cyclization upon reduction of the nitro group. nih.gov The reduction of the nitro group to an amine provides the nucleophilic center for the cyclization onto an electrophilic carbon in the side chain.

Multi-Component Reactions for Complex Heterocycle Formation

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, efficient step from three or more starting materials. These reactions are characterized by their high atom economy and procedural simplicity, making them highly desirable for the generation of libraries of structurally diverse compounds, particularly in the field of medicinal chemistry. The application of fluorinated building blocks, such as this compound, in MCRs is of significant interest as the incorporation of fluorine can modulate the biological activity, metabolic stability, and physicochemical properties of the resulting heterocyclic scaffolds. researchgate.net

While the participation of substituted benzaldehydes in a wide array of MCRs is well-documented, specific examples detailing the use of this compound in prominent named MCRs like the Passerini or Ugi reactions are not extensively reported in the reviewed literature. The Passerini reaction, a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide, yields α-acyloxy amides. wikipedia.orgorganic-chemistry.orgnih.gov Similarly, the Ugi reaction, a four-component condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide, produces α-acylamino amides. nih.gov The electronic nature of the aldehyde is crucial for the success of these reactions. The presence of the electron-withdrawing nitro and fluoro groups in this compound would enhance the electrophilicity of the carbonyl carbon, potentially making it a suitable substrate for such transformations.

Despite the lack of specific documented examples for this compound, the general principles of MCRs suggest its potential as a valuable synthon. For instance, a one-pot, three-component reaction of 2-nitrobenzaldehyde with 1,6-diisocyanohexane (B7799794) and acrylic acid has been reported to yield a photo-cleavable diacrylate cross-linker via a Passerini reaction. iaea.org This indicates that the nitro group does not inhibit the reaction, and similar reactivity could be anticipated for the 3-fluoro-2-nitro-substituted analogue. The synthesis of various heterocyclic systems through MCRs often involves the initial formation of an intermediate that undergoes subsequent intramolecular cyclization, a pathway for which this compound is well-suited, as demonstrated in domino reactions.

Domino and Cascade Reaction Sequences

Domino and cascade reactions, which involve two or more sequential transformations in a single pot without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex heterocyclic systems. This compound is a valuable precursor for such reaction sequences, particularly for the synthesis of substituted quinolines.

A prominent example is the domino nitro reduction-Friedländer heterocyclization. researchgate.netnih.govnih.gov This reaction provides an efficient route to substituted quinolines from 2-nitrobenzaldehydes and compounds containing an active methylene group (ketones, β-ketoesters, etc.). nih.govwikipedia.org The process is typically initiated by the in situ reduction of the nitro group to an amino group, followed by a Friedländer annulation.

The general mechanism for this domino reaction involves three key stages:

Nitro Group Reduction: The reaction commences with the reduction of the nitro group of this compound to form the corresponding 2-amino-3-fluorobenzaldehyde. This is commonly achieved using reducing agents like iron powder in acetic acid (Fe/AcOH). nih.govnih.gov

Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde derivative undergoes a Knoevenagel condensation with an active methylene compound. This step involves the formation of a new carbon-carbon double bond. nih.gov

Intramolecular Cyclization and Aromatization: The intermediate from the condensation then undergoes an intramolecular cyclization, where the amino group attacks a carbonyl group, followed by dehydration to yield the aromatic quinoline ring system. nih.gov

This methodology is advantageous as it circumvents the often-limited availability of the corresponding 2-aminobenzaldehydes. researchgate.netnih.govnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups on both reaction partners. nih.gov

While specific data for this compound in this reaction is not detailed in the primary literature reviewed, the successful application of this methodology to its isomer, 5-fluoro-2-nitrobenzaldehyde, has been reported, yielding the corresponding fluorinated quinoline derivative. For example, the reaction of 5-fluoro-2-nitrobenzaldehyde with a phenylsulfonyl-substituted active methylene compound in the presence of Fe/AcOH afforded 6-fluoro-2-methyl-3-(phenylsulfonyl)quinoline in good yield. The reaction parameters for this class of transformation are summarized in the table below, which can be considered representative for the reactivity of this compound under similar conditions.

Representative Reaction Conditions for Domino Nitro Reduction-Friedländer Heterocyclization

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Reagents | Solvent | Temperature | Reaction Time | Product Type | Reference |

|---|---|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde Derivative | Active Ketone/Ester | Fe powder | Acetic Acid (AcOH) | 95-110 °C | 3-4 hours | Substituted Quinoline | nih.govnih.gov |

This domino approach highlights the utility of this compound as a versatile building block for the efficient construction of complex, fluorinated heterocyclic scaffolds like quinolines, which are of significant interest in medicinal and materials chemistry.

Conclusion

3-Fluoro-2-nitrobenzaldehyde is a valuable, though less commonly cited, member of the fluorinated aromatic aldehyde family. Its unique substitution pattern provides a platform for diverse synthetic transformations, particularly in the construction of complex heterocyclic frameworks of medicinal interest. The interplay of the electron-withdrawing nitro and aldehyde groups with the strategically placed fluorine atom governs its reactivity, making it a subject of interest for further exploration in synthetic organic chemistry. As the demand for novel fluorinated molecules continues to grow, the importance of understanding and utilizing such versatile building blocks will undoubtedly increase.

Applications of 3 Fluoro 2 Nitrobenzaldehyde in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The quest for novel therapeutic agents often relies on the availability of versatile chemical intermediates that can be elaborated into diverse and complex structures. Fluoro-nitro-benzaldehydes are valuable starting substances for the preparation of pharmaceutically active compounds. google.com The specific arrangement of the aldehyde, fluoro, and nitro groups in 3-Fluoro-2-nitrobenzaldehyde makes it a particularly useful precursor for a range of bioactive molecules.

Precursor for Bioactive Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceuticals. This compound serves as a key starting material for several important heterocyclic systems. biosynth.com

Research has shown that ortho-nitrobenzaldehydes are effective precursors for synthesizing indoles, a "privileged structure" in drug discovery due to its prevalence in bioactive compounds. The reactivity of the nitro and aldehyde groups facilitates cyclization reactions to form the indole (B1671886) core. Furthermore, this compound is capable of participating in aromatization reactions to produce benzofuran (B130515) derivatives. biosynth.com

Patents have described the use of fluoro-nitro-benzaldehydes in the synthesis of fused pyrimidines, which have applications in treating allergies like asthma, and in the creation of benzylidene-hydrazino-(1,2,4)-triazoles, which are investigated for the treatment of hypertension. google.com The presence of fluorine can significantly enhance the biological activity and pharmacokinetic properties of the final drug molecule. mdpi.com Many bioactive compounds, including those with anticancer and antimicrobial properties, are based on fluorinated heterocycles. researchgate.net

Synthesis of Kinase Inhibitors and Related Therapeutic Agents

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of modern therapeutics. The synthesis of these complex inhibitors often involves condensation reactions where an aldehyde is a key reactant.

For instance, a general and effective method for producing 3-methylidene-1H-indol-2(3H)-ones, a class of compounds that has shown potent kinase inhibitory activity, involves a Knoevenagel condensation reaction between substituted oxindoles and a variety of aldehydes. The aldehyde group of a molecule like this compound allows it to be readily incorporated into such synthetic pathways. The fluorine and nitro groups on the aromatic ring can then serve to modulate the biological activity and selectivity of the resulting kinase inhibitor.

Building Block for Novel Antiviral Agents (e.g., corroles)

The development of new antiviral drugs is a critical area of pharmaceutical research. Recent studies have highlighted the potential of complex macrocycles known as corroles as a new class of antiviral agents. Specifically, nitro-substituted and fluoro-substituted corroles have demonstrated significant activity against human cytomegalovirus (hCMV), a common virus that can cause serious illness in immunocompromised individuals. nih.govrsc.org

The synthesis of these antiviral corroles often utilizes substituted benzaldehydes as key precursors. nih.gov For example, A3- and A2B-nitrocorroles are synthesized by reacting an appropriate arylaldehyde with dipyrromethane, followed by oxidation. nih.gov Research has shown that fluorinated corroles exhibit significantly improved antiviral activity over their non-halogenated counterparts. rsc.org The strategic placement of fluorine and nitro groups on the benzaldehyde (B42025) starting material is crucial, as modifications to their position can have a high impact on the antiviral potency of the final corrole (B1231805) molecule. This makes this compound a valuable building block for creating a new generation of potent anti-hCMV molecules. rsc.org

Development of Fluorescent Molecular Sensors

Fluorescent molecular sensors are powerful tools in biomedical research and diagnostics, allowing for the real-time visualization of biological processes. These sensors are typically designed with a fluorophore (a fluorescent component) and a receptor that selectively binds to a specific target molecule or ion. This binding event causes a detectable change in the fluorescence signal.

While direct use of this compound as a sensor is not documented, its chemical properties make it an excellent candidate for incorporation into sensor designs. The aldehyde group provides a reactive handle for covalently linking the molecule to a larger sensor assembly. The electron-withdrawing nitro group and the electronegative fluorine atom can significantly influence the electronic environment of the aromatic ring. This sensitivity to the local environment is a key principle in the design of some fluorescent probes. By integrating this substituted benzaldehyde into a larger molecular system, it could contribute to a fluorescent signal that responds to changes in the surrounding medium or upon binding to a target analyte.

Utility in Agrochemical and Fine Chemical Manufacturing

The applications of this compound extend beyond pharmaceuticals into the broader chemical industry, including the agrochemical and fine chemical sectors. Organofluorine compounds have led to significant advances in the development of modern agrochemicals, as the inclusion of fluorine can enhance the efficacy, selectivity, and stability of active ingredients. nih.gov

Fluoro-nitro-benzaldehydes are classified as valuable starting materials for the synthesis of various chemical products. google.com They can be converted into other useful intermediates, such as the corresponding nitrobenzoic acids. For example, the related compound 2-fluoro-3-nitro-benzaldehyde can be oxidized to 2-fluoro-3-nitrobenzoic acid, a useful intermediate in its own right. chemicalbook.com This type of transformation highlights the role of these aldehydes as versatile nodes in the synthesis of more complex fine chemicals.

The manufacturing process for fluoro-nitro-benzaldehydes has also been optimized, allowing for their production from readily available industrial chemicals. Patented processes describe the synthesis of these compounds via the halogen exchange of a corresponding chloro-nitrobenzaldehyde with an alkali metal fluoride (B91410), such as potassium fluoride, in a polar aprotic solvent. google.com

Table 1: Synthesis of Fluoro-Nitro-Benzaldehydes via Halogen Exchange google.com

| Product | Starting Material | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzaldehyde | 4-Chloro-3-nitrobenzaldehyde | Potassium Fluoride | Dimethylformamide | 160°C | 88% |

| 5-Fluoro-2-nitrobenzaldehyde (B184836) | 5-Chloro-2-nitrobenzaldehyde (B146351) | Potassium Fluoride | Dimethylacetamide | 150°C | 60.7% |

Contribution to the Synthesis of Advanced Functional Materials

The unique electronic properties imparted by the fluoro and nitro substituents make this compound a promising building block for advanced functional materials. These materials have tailored electronic, optical, or physical properties for use in fields such as electronics, optics, and materials science.

By analogy, a closely related compound, 3-fluoro-2-hydroxybenzaldehyde, is used to prepare semiconducting acenes and to synthesize salen ligands. These ligands can form complexes with metals like cobalt, creating materials with interesting properties such as reversible oxygen chemisorption. The aldehyde group is crucial for these syntheses, often participating in condensation reactions to build larger, conjugated systems. Given these precedents, this compound offers a similar synthetic handle but with a different electronic profile due to the strongly electron-withdrawing nitro group. This could be exploited to fine-tune the bandgap, conductivity, and other electronic characteristics of new semiconducting polymers or other advanced materials.

Spectroscopic Characterization and Computational Analysis of 3 Fluoro 2 Nitrobenzaldehyde and Its Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structural features of compounds through the analysis of their fragmentation patterns. For 3-Fluoro-2-nitrobenzaldehyde, the molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass of 169.0175 g/mol . epa.gov Electron impact ionization, a common method used in mass spectrometry, subjects the molecule to a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation. libretexts.org

The fragmentation of aromatic nitro compounds often involves characteristic losses. For nitrobenzene, a common fragmentation pathway is the loss of the NO2 group, resulting in a peak at m/z 77, corresponding to the phenyl cation. Another significant fragmentation involves the rearrangement and loss of NO, followed by the loss of CO, leading to smaller fragments. youtube.com In the case of this compound, the presence of the fluorine and aldehyde groups introduces additional fragmentation pathways.

Common fragmentation patterns for benzaldehyde (B42025) derivatives include the loss of a hydrogen atom (M-1) to form a stable acylium ion, or the loss of the entire formyl group (M-29). libretexts.org For this compound, the following fragmentation patterns can be anticipated:

Loss of the nitro group (NO2): This would result in a fragment ion at m/z 123 (C7H4FO+).

Loss of the formyl radical (CHO): This would lead to a fragment at m/z 140 (C6H3FNO2+).

Loss of a hydrogen atom: A peak at m/z 168 (C7H3FNO3+) could be observed.

Further fragmentation: The initial fragments can undergo further fragmentation, such as the loss of CO from the acylium ion, leading to a variety of smaller, characteristic ions.

A detailed analysis of the relative intensities of these fragment ions provides valuable information for confirming the structure of this compound and its derivatives. researchgate.netresearchgate.net

| Fragment Ion | Formula | m/z (Predicted) |

| [M]+ | C7H4FNO3 | 169 |

| [M-H]+ | C7H3FNO3 | 168 |

| [M-NO2]+ | C7H4FO | 123 |

| [M-CHO]+ | C6H3FNO2 | 140 |

Quantum Chemical Studies and Molecular Modeling

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. github.iontnu.no It is a powerful tool for optimizing molecular geometries and calculating various electronic properties. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its three-dimensional structure. bhu.ac.inresearchgate.net

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule. google.com For substituted benzenes like this compound, the planarity of the benzene (B151609) ring and the orientation of the substituent groups (fluoro, nitro, and aldehyde) are key structural parameters determined through DFT calculations. The presence of the ortho-nitro and fluoro groups can induce some steric strain, potentially causing slight deviations from perfect planarity. The calculated optimized geometry provides a foundation for further computational analysis. researchgate.netpsu.edu

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | ~1.39 | ~120 | ~0 |

| C-H | ~1.08 | ~120 | ~0 |

| C-F | ~1.35 | - | - |

| C-N | ~1.47 | - | - |

| N-O | ~1.22 | - | - |

| C-C(aldehyde) | ~1.49 | - | - |

| C=O | ~1.21 | - | - |

Note: The values presented are typical and would be specifically calculated for this compound in a DFT study.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates a molecule is more reactive. For this compound, the electron-withdrawing nature of the nitro and fluoro groups is expected to lower the energy of both the HOMO and LUMO. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. bhu.ac.in

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

Note: These are representative values. Actual values for this compound would be obtained from specific DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the electron density into one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.deq-chem.com This method allows for the quantification of electron delocalization and intramolecular interactions. slideshare.net

For this compound, NBO analysis can elucidate the nature of the C-F, C-NO2, and C-CHO bonds, including their polarity and hybridization. researchgate.net A key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which reveals the stabilizing energy associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often referred to as hyperconjugation, are indicative of electron delocalization from lone pairs or bonding orbitals into antibonding orbitals. For instance, the interaction between the lone pairs of the oxygen atoms in the nitro group and the antibonding orbitals of the benzene ring can be quantified. wisc.edu

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) of NO2 | π(C-C) of ring | > 5.0 |

| LP(F) | σ(C-C) of ring | ~ 2.0 |

| π(C=C) of ring | π*(C=O) of CHO | ~ 1.5 |

Note: LP denotes a lone pair, and * denotes an antibonding orbital. The values are illustrative and would be determined by a specific NBO calculation.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is generated by plotting the electrostatic potential on the surface of the molecule. wolfram.com

Different colors on the MEP map represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and aldehyde groups, making them sites for electrophilic interaction. The hydrogen atoms and the region around the carbon atom of the formyl group would likely exhibit positive potential, indicating susceptibility to nucleophilic attack. nih.gov

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus of such an analysis would be the rotation of the aldehyde and nitro groups relative to the benzene ring.

Due to the presence of ortho substituents, steric hindrance between the aldehyde and nitro groups could lead to a non-planar conformation being the most stable. Computational methods, particularly DFT, can be used to calculate the potential energy surface as a function of the dihedral angles defining the orientation of these groups. This allows for the identification of the global minimum energy conformation and any other low-energy conformers. The degree of planarity is an important factor as it can influence the extent of π-electron delocalization and, consequently, the electronic properties of the molecule. For similar molecules, it has been shown that the interplay of steric and electronic effects determines the preferred conformation.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms that are often difficult to explore through experimental means alone. For this compound and its derivatives, theoretical studies provide profound insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states. These computational investigations are crucial for understanding the reactivity of these compounds and for designing new synthetic methodologies.

The presence of both a fluorine atom and a nitro group on the benzaldehyde ring significantly influences its electronic properties and, consequently, its chemical reactivity. The fluorine atom at the 3-position and the nitro group at the 2-position are both electron-withdrawing groups. Their combined effect renders the carbonyl carbon of the aldehyde group highly electrophilic, making it more susceptible to nucleophilic attack. Theoretical studies on substituted benzaldehydes have consistently shown that such electronic modifications have a profound impact on the activation energies and reaction kinetics.

Schiff Base Formation

A common reaction involving benzaldehydes is the formation of Schiff bases through condensation with primary amines. Theoretical studies on analogous systems, such as the reaction between substituted benzaldehydes and 4-amine-4H-1,2,4-triazole, have been performed using DFT at the B3LYP/6-31+G(d) level of theory. nih.gov These studies have identified multiple transition states along the reaction coordinate.

The reaction mechanism typically proceeds in two main stages: the formation of a hemiaminal intermediate and its subsequent dehydration to form the Schiff base. The first step involves a nucleophilic attack by the amine nitrogen on the carbonyl carbon and a simultaneous proton transfer. For this compound, the strong electron-withdrawing nature of the substituents is expected to lower the activation barrier for this initial nucleophilic attack compared to unsubstituted benzaldehyde.

Below is a hypothetical representation of the calculated energetic data for the reaction of this compound with a generic primary amine (R-NH₂), based on trends observed in related computational studies.

| Reaction Step | Reactant Complex (RC) | Transition State 1 (TS1) | Hemiaminal Intermediate (INT) | Transition State 2 (TS2) | Product Complex (PC) |

| Relative Energy (kcal/mol) | 0.00 | +12.5 | -5.8 | +18.2 | -10.3 |

| Note: These values are illustrative and intended to represent the expected energetic profile based on computational studies of similar substituted benzaldehydes. |

Cycloaddition Reactions

This compound, being an electron-deficient aldehyde, is a good candidate for participating in various cycloaddition reactions. For instance, N-heterocyclic carbene (NHC)-catalyzed [2+2] cycloadditions with arylalkylketenes have been investigated using DFT for electron-deficient benzaldehydes. rsc.org These studies help in understanding the stereoselectivity of such reactions.

The mechanism typically involves the initial formation of an intermediate by the reaction of the NHC with the ketene. This is followed by the [2+2] cycloaddition of this intermediate with the benzaldehyde to form a β-lactone, which is often the rate-determining and stereoselectivity-determining step. rsc.org The final step is the dissociation of the catalyst. Theoretical calculations can model the different possible approaches of the reactants, leading to various stereoisomeric products, and determine the lowest energy pathway.

The electron-withdrawing substituents in this compound are expected to enhance its reactivity in such cycloadditions by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, thereby facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the nucleophilic partner.

Transition State Analysis

A key aspect of theoretical studies is the detailed analysis of the transition state structures. For the reaction of benzaldehydes with amines, the first transition state (TS1) typically shows a partially formed C-N bond and a partially transferred proton. nih.govcanterbury.ac.uk The second transition state (TS2) for water elimination is characterized by an elongated C-O bond. nih.govcanterbury.ac.uk

The geometry of the transition state, including bond lengths and angles, can be precisely calculated. These parameters provide a static picture of the fleeting moment of highest energy along the reaction coordinate. Furthermore, vibrational frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The table below summarizes hypothetical key geometric parameters for the transition states in the reaction of this compound with a primary amine.

| Transition State | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| TS1 | C-N: 1.85, N-H: 1.20, O-H: 1.45 | -1250 |

| TS2 | C-O: 1.95, O-H (of water): 1.50 | -980 |

| Note: These values are illustrative and based on typical findings in DFT studies of similar reactions. |

Future Research Directions and Prospects for 3 Fluoro 2 Nitrobenzaldehyde

Exploration of Asymmetric Synthesis and Chiral Derivatization

The development of stereoselective transformations is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. uwindsor.ca The aldehyde functionality of 3-Fluoro-2-nitrobenzaldehyde serves as a key handle for the introduction of chirality.

Future research is anticipated to focus on the use of this compound as a substrate in various asymmetric reactions. Organocatalysis, in particular, presents a promising avenue for the enantioselective addition of nucleophiles to the aldehyde. For instance, proline and its derivatives could be employed to catalyze asymmetric aldol (B89426) or Michael additions, leading to the formation of chiral secondary alcohols or 1,5-dicarbonyl compounds, respectively. These chiral products could then serve as valuable building blocks for more complex molecular architectures.

Furthermore, the derivatization of this compound into chiral Schiff bases is a compelling area for investigation. nih.gov Reaction with chiral amines, such as (1R,2R)-(-)-1,2-diaminocyclohexane, would yield chiral ligands. nih.gov These ligands, upon complexation with various transition metals, could be explored as catalysts for a wide range of asymmetric transformations, including cyclopropanation, epoxidation, and aziridination reactions. The electronic effects of the fluoro and nitro substituents on the benzaldehyde (B42025) ring are expected to influence the stereoselectivity of these catalytic processes.

Table 1: Potential Asymmetric Reactions Involving this compound

| Reaction Type | Potential Chiral Catalyst/Reagent | Expected Chiral Product |

| Aldol Addition | Proline or its derivatives | Chiral β-hydroxy aldehyde |

| Michael Addition | Chiral secondary amines | Chiral γ-nitro aldehyde |

| Schiff Base Formation | Chiral diamines | Chiral Schiff base ligands |

| Asymmetric Reduction | Chiral boranes or metal hydrides | Chiral 3-fluoro-2-nitrophenylmethanol |

Development of Photochemical Reactions and Photo-Switchable Systems

The photochemistry of nitroaromatic compounds, particularly ortho-nitrobenzaldehydes, is a well-established field with applications in photolithography and as photoremovable protecting groups. acs.orgwikipedia.org Upon irradiation with UV light, o-nitrobenzaldehyde undergoes an intramolecular rearrangement to form o-nitrosobenzoic acid. acs.org This photoreactivity suggests that this compound could also function as a photolabile protecting group for alcohols, amines, and other functional groups. The fluorine substituent may modulate the photochemical properties, such as the quantum yield and the wavelength of maximum absorption, which warrants further investigation.

A particularly exciting future direction is the incorporation of the 3-fluoro-2-nitrobenzyl moiety into photo-switchable systems. rsc.org Photo-switchable molecules can reversibly change their structure and properties upon exposure to different wavelengths of light. elsevierpure.comresearchgate.net By linking this compound to a fluorophore or a biologically active molecule, it may be possible to create systems where the fluorescence or activity can be turned "on" or "off" with light. This has potential applications in super-resolution microscopy, targeted drug delivery, and the development of "smart" materials.

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry has emerged as a powerful technology for the synthesis of chemicals, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. amt.uknih.gov The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous nitration reactions. amt.uk Performing such reactions in a continuous flow reactor allows for better control of reaction temperature and mixing, thereby minimizing the risk of runaway reactions and improving product selectivity.

Future research will likely focus on adapting the synthesis of this compound and its derivatives to continuous flow systems. This could involve the development of microreactors for the nitration of 3-fluorobenzaldehyde (B1666160) or for subsequent transformations of the aldehyde group. The integration of in-line purification and analysis techniques would enable a fully automated and continuous manufacturing process. Such advancements would be particularly beneficial for the large-scale production of this compound for industrial applications. ispe.orgyoutube.com

Predictive Modeling for Structure-Reactivity Relationships and Drug Design

Computational chemistry and in silico modeling are increasingly important tools in modern chemical research. um.si Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be used to predict the biological activity or toxicity of a compound based on its molecular structure. nih.govresearchgate.netnih.gov

For this compound, predictive modeling could be employed to explore its potential as a scaffold for drug discovery. chemscene.comnbinno.com By computationally screening virtual libraries of derivatives, it may be possible to identify compounds with promising activity against specific biological targets. QSAR models could also be developed to predict the reactivity of the aldehyde and nitro groups, aiding in the design of synthetic routes and the prediction of potential side products. Furthermore, molecular docking studies could be used to investigate the binding of this compound derivatives to the active sites of enzymes or receptors, providing insights into their mechanism of action.

Table 2: Potential In Silico Studies for this compound

| Modeling Technique | Research Goal | Potential Outcome |

| QSAR | Predict biological activity | Identification of potential drug candidates |

| Molecular Docking | Investigate protein-ligand interactions | Understanding of mechanism of action |

| Density Functional Theory (DFT) | Calculate electronic properties | Prediction of reactivity and spectral properties |

Novel Applications in Catalysis and Materials Science

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel catalysts and advanced materials. ambeed.com

In catalysis, derivatives of this compound could be used to synthesize novel ligands for transition metal catalysts. For example, condensation with various amines could lead to a range of Schiff base ligands with tailored steric and electronic properties. These ligands could find applications in a variety of catalytic reactions, including cross-coupling, hydrogenation, and polymerization.